

A Comparative Analysis of Orally Bioavailable RIPK1 Inhibitors for Researchers

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Compound of Interest

Compound Name: *Ripk1-IN-16*

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A deep dive into the performance, pharmacokinetics, and experimental evaluation of leading clinical-stage RIPK1 inhibitors: GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788).

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, particularly necroptosis. Its central role in various pathological conditions has spurred the development of small molecule inhibitors. This guide provides a comparative overview of three prominent orally bioavailable RIPK1 inhibitors that have progressed to clinical trials: GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

Performance and Potency

The inhibitory potential of these compounds has been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Inhibitor	Assay Type	Cell/Enzyme System	IC50 (nM)	Reference
GSK2982772	Kinase Activity	Human RIPK1	16	[1]
Kinase Activity	Monkey RIPK1	20	[1]	
Cellular Necroptosis	Human Monocytic U937 Cells	Not explicitly quantified but effective	[2]	
SAR443060 (DNL747)	RIPK1 Phosphorylation	Human PBMCs (TNF- α induced)	3.9	[3]
SAR443820 (DNL788)	RIPK1 Inhibition	Human PBMCs	3.16	[4]

Pharmacokinetic Profiles

The oral bioavailability and pharmacokinetic properties are crucial for the therapeutic potential of these inhibitors. The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies.

Preclinical Pharmacokinetics

Inhibitor	Species	Key Findings	Reference
GSK2982772	Rat	Low brain penetration (4%). Good free fraction in blood (4.2%).	[1]
SAR443060 (DNL747)	Cynomolgus Monkey	NOAEL established at 200 mg/kg/day in 28-day GLP toxicity studies.	[3]
SAR443820 (DNL788)	Not Specified	Orally bioavailable, brain penetrant.	[5]

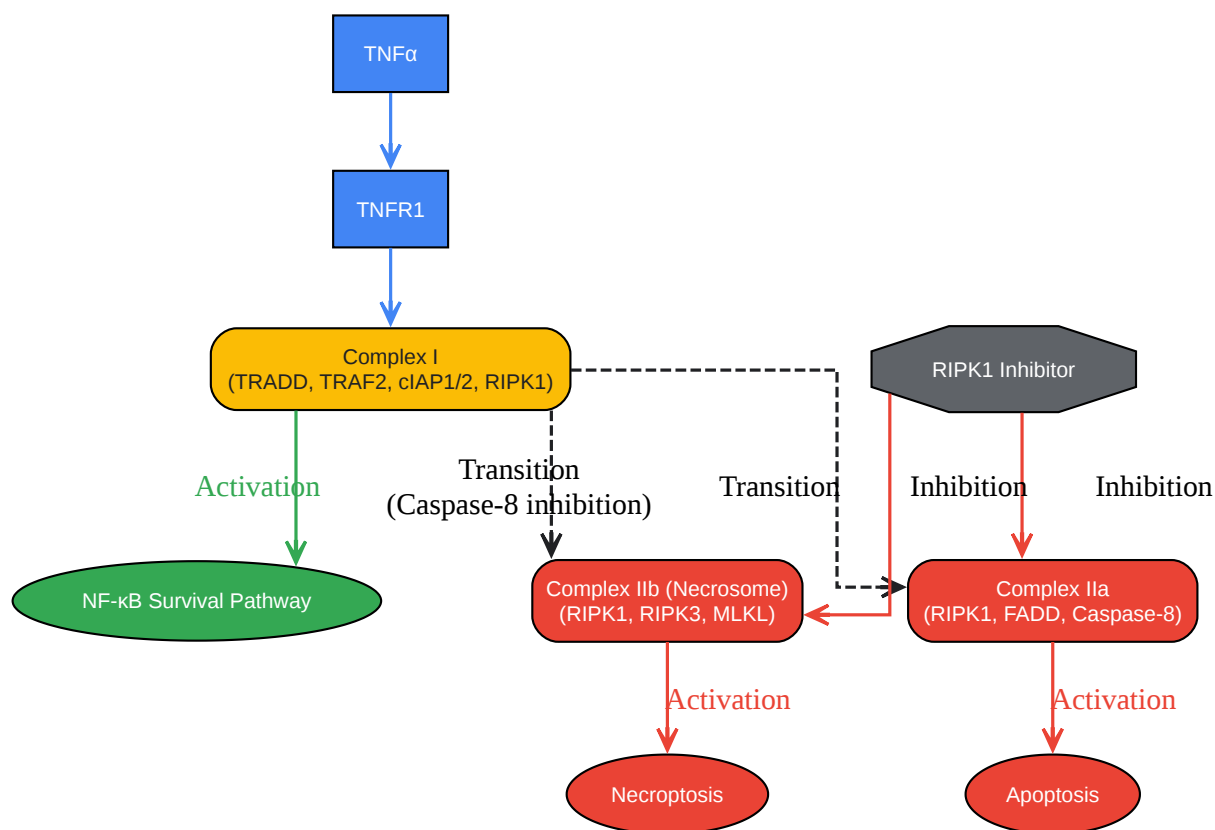
Clinical Pharmacokinetics (in Healthy Volunteers)

Parameter	GSK2982772	SAR443060 (DNL747)	SAR443820 (DNL788)	Reference
Dose Range Studied	Single: 0.1-120 mg; Repeat: 20 mg QD to 120 mg BID	Single: 100-400 mg	Single: 10-40 mg; Repeat: 10 mg QD to 20 mg BID	[6][7],[3],[4][5]
Tmax (hours)	1.5-2.5	2-4	Not Specified	[6],[3]
Half-life (t _{1/2}) (hours)	2-3	Not Specified	Single Dose: 5.7-8.0; Repeated Dose: 7.2-8.9	[4],[5]
Dose Proportionality	Approximately linear up to 120 mg BID	Total exposure dose-proportional	No major deviations	[6][7],[3],[5]
CNS Penetration	Low	Yes	High (Mean CSF-to-unbound plasma ratio: 0.8-1.3)	[1],[3],[5]
Target Engagement	>90% over 24h (60 and 120 mg BID)	Robust peripheral target engagement	Robust peripheral target engagement (up to 90% inhibition)	[6][7],[3],[5]

Note: The clinical development of SAR443060 (DNL747) was discontinued due to preclinical toxicology findings, which were suggested to be compound-specific rather than related to the RIPK1 pathway itself.[3][8]

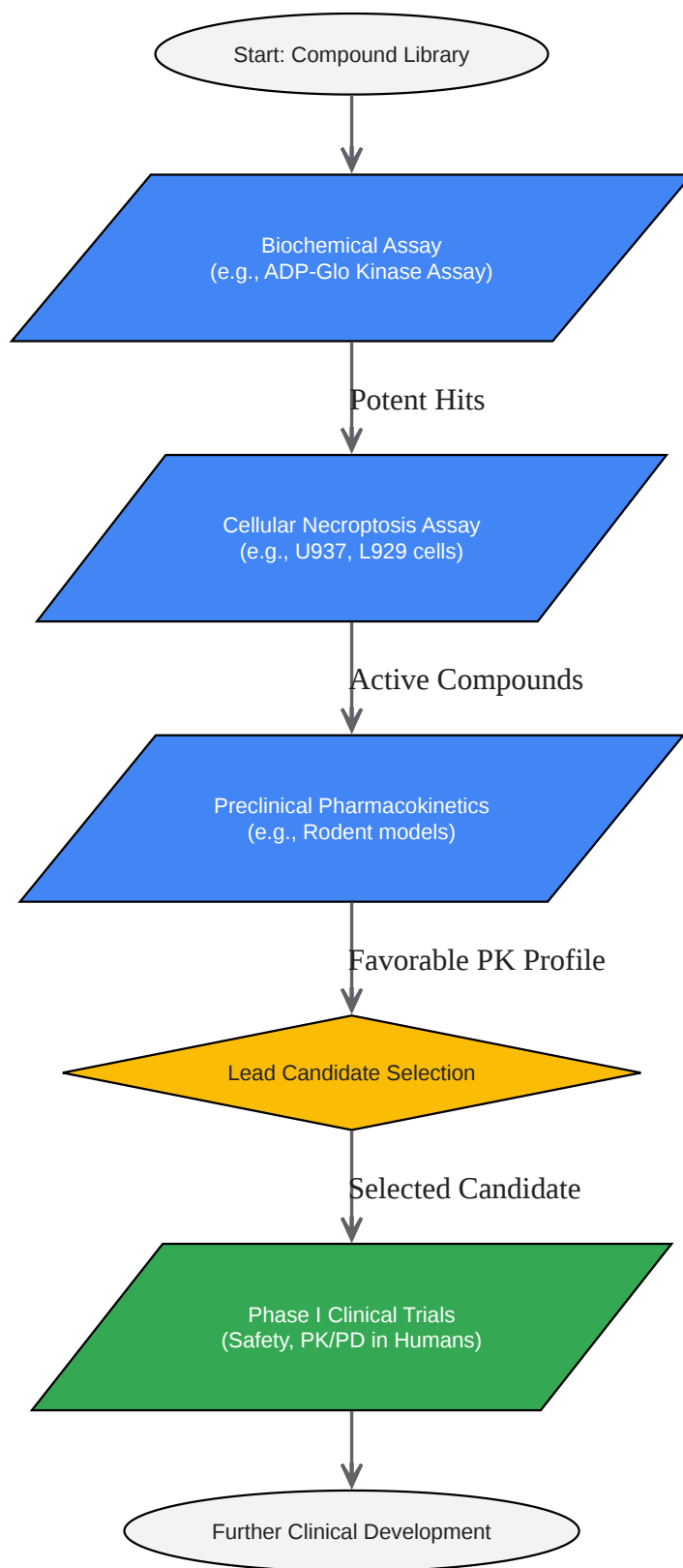
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams are provided.



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Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention for RIPK1 inhibitors.



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Caption: A generalized experimental workflow for the discovery and development of RIPK1 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies used in the evaluation of these RIPK1 inhibitors.

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

- Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the ADP-Glo™ Kinase Assay kit (Promega).
- Procedure (General):
 - The RIPK1 kinase reaction is set up in a multi-well plate containing the enzyme, substrate, ATP, and the test inhibitor at various concentrations.
 - The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
 - ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP (incubation for approximately 40 minutes).
 - Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal (incubation for 30-60 minutes).
 - Luminescence is measured using a plate reader.
 - IC50 values are calculated from the dose-response curves.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.

- Cell Lines: Human monocytic U937 cells or mouse fibrosarcoma L929 cells are commonly used.[\[2\]](#)
- Induction of Necroptosis:
 - Human U937 cells: Typically stimulated with a combination of TNF- α , a SMAC mimetic (e.g., SM-164 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and drive the cells towards necroptosis.[\[3\]](#)[\[9\]](#)
 - Mouse L929 cells: Often stimulated with TNF- α alone, as they are highly sensitive to TNF-induced necroptosis.[\[1\]](#)
- Procedure (General):
 - Cells are seeded in multi-well plates.
 - Cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a specific duration (e.g., 1-2 hours).
 - Necroptosis is induced by adding the appropriate stimuli.
 - The plates are incubated for a defined period (e.g., 8-24 hours).
 - Cell viability is assessed using methods such as:
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[\[1\]](#)
 - Propidium Iodide (PI) or Sytox Green Staining: These dyes are excluded by live cells but enter and stain the nuclei of dead cells with compromised membranes. Fluorescence can be measured with a plate reader or by flow cytometry.[\[9\]](#)

- EC50 values (the concentration of inhibitor that provides 50% protection from cell death) are determined from the dose-response curves.

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in animal models.

- Animal Models: Typically conducted in rodents (e.g., mice or rats) and sometimes in larger animals like dogs or non-human primates.[\[1\]](#)[\[10\]](#)
- Administration: The inhibitor is administered orally (e.g., by gavage) at a specific dose.[\[1\]](#)[\[10\]](#)
- Sample Collection: Blood samples are collected at various time points after administration. Plasma is then separated for analysis.[\[10\]](#)
- Bioanalysis: The concentration of the inhibitor in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[6\]](#)[\[10\]](#)
- Pharmacokinetic Parameters Calculated:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.
 - t_{1/2} (Half-life): The time it takes for the plasma concentration to decrease by half.
 - Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.

Conclusion

The orally bioavailable RIPK1 inhibitors GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788) have demonstrated potent inhibition of RIPK1 in preclinical models and have been advanced into clinical studies. While all three compounds show promise, they exhibit distinct

pharmacokinetic profiles, particularly concerning CNS penetration. The data presented in this guide, along with the outlined experimental methodologies, provide a valuable resource for researchers to objectively compare these inhibitors and inform future research and development efforts in the field of RIPK1-targeted therapies. The discontinuation of SAR443060 due to off-target toxicity highlights the importance of thorough preclinical safety evaluation in the development of novel therapeutics.[3][8]

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